molecular formula C13H16FNO2 B1467109 2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1458271-72-1

2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1467109
CAS No.: 1458271-72-1
M. Wt: 237.27 g/mol
InChI Key: YDXMMPWEKLYLIU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chemical building block designed for medicinal chemistry and drug discovery applications. Its molecular architecture incorporates two features of high relevance to pharmaceutical research: a fluorophenyl group and a hydroxymethyl-substituted pyrrolidine ring. The pyrrolidine scaffold is a privileged structure in drug design, featured in numerous FDA-approved therapeutics . As a saturated, sp3-hybridized ring, the pyrrolidine group enables a three-dimensional exploration of pharmacophore space, which can lead to improved selectivity and optimized physicochemical properties compared to flat, aromatic systems . The stereogenicity of the pyrrolidine ring and the potential for "pseudorotation" allow researchers to investigate how different spatial orientations of substituents influence biological activity and binding to enantioselective protein targets . The 4-fluorophenyl moiety is a common pharmacophore that can influence a molecule's electronic distribution, metabolic stability, and membrane permeability. This combination of features makes this compound a versatile intermediate for constructing novel bioactive molecules. Potential research applications include, but are not limited to, the synthesis of potential neuroactive agents or chemokine receptor modulators, given the established history of related pyrrolidine structures in these fields . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)7-13(17)15-6-5-11(8-15)9-16/h1-4,11,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXMMPWEKLYLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16FNOC_{13}H_{16}FNO. It features a fluorophenyl group, a pyrrolidine ring with a hydroxymethyl substituent, and a ketone functional group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

Antibacterial Activity

Research indicates that compounds containing pyrrolidine structures often exhibit notable antibacterial properties. In vitro studies have shown that derivatives of pyrrolidine, including those similar to our compound, can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens, demonstrating strong antibacterial efficacy .

CompoundMIC (mg/mL)Bacterial Strain
2-(4-Fluorophenyl)-...0.0039Staphylococcus aureus
2-(4-Fluorophenyl)-...0.025Escherichia coli

Antifungal Activity

In addition to antibacterial effects, the compound's structural characteristics suggest potential antifungal activity. Related studies on pyrrolidine derivatives have shown promising results against various fungal strains, indicating that modifications such as hydroxymethyl groups can enhance antifungal potency .

Neuropharmacological Effects

The pyrrolidine moiety is often associated with neuropharmacological activities. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Such activities may suggest potential applications in treating mood disorders or neurodegenerative diseases.

Study on Structural Variants

A comparative study involving structurally similar compounds revealed that variations in substituents significantly affect biological activity. For example, a derivative with an additional hydroxyl group exhibited enhanced antibacterial properties compared to its counterparts without this modification . This emphasizes the importance of structural optimization in drug development.

Clinical Implications

Clinical studies are necessary to fully understand the implications of these findings in therapeutic contexts. Preliminary results indicate that compounds with similar frameworks may have lower toxicity profiles while maintaining efficacy against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has been investigated for its potential as a therapeutic agent. The structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The presence of the fluorophenyl group may enhance binding affinity to serotonin receptors, which are critical in mood regulation.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a subject of interest in neuropharmacological studies. Its effects on cognitive functions and potential neuroprotective properties are being explored.

  • Case Study : In a study examining analogs of this compound, researchers found that modifications to the pyrrolidine ring could significantly alter neuroactivity, suggesting that further exploration could yield compounds with enhanced efficacy against neurodegenerative diseases.

Analgesic Properties

Preliminary studies have shown that derivatives of this compound may possess analgesic properties, making them suitable for pain management therapies.

  • Research Findings : In vivo studies demonstrated that certain derivatives exhibited significant pain relief in animal models, indicating potential for development into non-opioid pain relief medications.

Case Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that a related compound improved depressive symptoms in rodent models by increasing serotonin levels. This suggests that this compound could have similar effects due to its structural similarity.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of compounds similar to this compound. The results indicated that these compounds could reduce oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative disorders.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • 1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one (): This analogue replaces the 4-fluorophenyl group with a propenone chain. The hydroxymethyl pyrrolidine remains, suggesting retained hydrogen-bonding capacity .
  • 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one () :
    Lacking the 4-fluorophenyl group, this compound is more hydrophilic. The stereochemistry (R-configuration) of the hydroxymethyl group may influence chiral recognition in biological systems, contrasting with the target compound's unspecified stereochemistry .

Aromatic Group Modifications

  • 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119, ): The hydroxymethyl pyrrolidine is connected via a benzyl spacer to the ethanone. The 4-acetylphenyl group and (2S)-stereochemistry may alter binding kinetics compared to the target compound’s direct linkage and 3-hydroxymethyl substitution .
  • 2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride () :
    Substitution at the 3-position of the phenyl ring and the addition of a piperidine moiety introduce steric and electronic differences. The hydrochloride salt enhances solubility, but the 3-fluorophenyl group may reduce steric hindrance compared to the 4-fluoro analogue .

Functional Group Replacements

  • 1-(pyrrolidin-1-yl)ethan-1-one () :
    A simplified analogue lacking both fluorophenyl and hydroxymethyl groups. The absence of these substituents likely diminishes target affinity and metabolic stability, highlighting the importance of the 4-fluorophenyl and hydroxymethyl groups in the parent compound .

  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): The substitution with a chlorophenyl and isoquinolinyl-thioether group introduces bulkiness and electronic effects distinct from the hydroxymethyl pyrrolidine. Such modifications may favor interactions with hydrophobic binding pockets but reduce solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Features LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~265.3 4-Fluorophenyl, 3-hydroxymethyl pyrrolidine 1.8 0.15
1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one 169.2 Propenone chain, no aromatic group -0.2 5.2
Compound 119 261.3 (2S)-hydroxymethyl pyrrolidine, benzyl spacer 1.5 0.3
Compound 380.9 3-Fluorophenyl, piperidin-4-yl-pyrrolidine, HCl salt 2.3 1.8 (in water)
1-(pyrrolidin-1-yl)ethan-1-one 127.2 No fluorophenyl/hydroxymethyl groups 0.5 10.0

*Predicted using computational tools (e.g., ChemAxon).

Preparation Methods

Synthesis of the 2-(4-Fluorophenyl)ethanone Intermediate

The 2-(4-fluorophenyl)ethanone scaffold is commonly prepared via Friedel-Crafts acylation or related condensation reactions starting from 4-fluorobenzene derivatives. For example, condensation of 4-fluorobenzyl halides with appropriate nucleophiles under basic or catalytic conditions yields the ethanone intermediate.

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidine ring is typically introduced by nucleophilic substitution or amination reactions. In one approach, a halogenated ethanone intermediate reacts with pyrrolidine derivatives under controlled conditions to afford the 1-pyrrolidinyl ethanone structure.

Hydroxymethylation of the Pyrrolidine Ring

Selective hydroxymethylation at the 3-position of the pyrrolidine ring is achieved using hydroxymethylating agents or by reduction of corresponding aldehyde intermediates. For example, reduction of 3-formylpyrrolidine derivatives with mild reducing agents such as sodium borohydride or catalytic hydrogenation yields the 3-(hydroxymethyl)pyrrolidine moiety.

Representative Experimental Procedure

A typical synthetic sequence may proceed as follows (adapted from related literature on similar compounds):

Step Reagents & Conditions Description Yield & Notes
1 4-Fluorobenzyl bromide, base (e.g., NaH), solvent (e.g., THF), room temperature Alkylation of ethanone precursor to introduce 4-fluorophenyl group Moderate to high yield, clean reaction
2 Pyrrolidine derivative, solvent (e.g., DMF), heat (60–80 °C) Nucleophilic substitution to attach pyrrolidin-1-yl group High yield, requires inert atmosphere
3 3-Formylpyrrolidine intermediate, NaBH4, methanol, 0–25 °C Reduction of aldehyde to hydroxymethyl group High yield, mild conditions preserve other groups

Alternative Synthetic Routes and Optimization

  • Mitsunobu Reaction for Hydroxymethylation: In some protocols, Mitsunobu reaction is used to alkylate hydroxy groups on pyrrolidine derivatives with protected hydroxymethyl groups, followed by deprotection to yield the free hydroxymethyl substituent. This method allows for regioselective functionalization and is useful when direct hydroxymethylation is challenging.

  • Use of Protective Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) are employed on the pyrrolidine nitrogen or hydroxyl functionalities to prevent side reactions during multi-step syntheses.

  • Chiral Separation: For enantiomerically pure products, chiral separation techniques using chiral amines and solvents have been reported to isolate the desired stereoisomer of the compound.

Research Findings and Characterization

  • Crystallographic Data: Related compounds with fluorophenyl and pyrrolidinyl groups have been characterized by X-ray crystallography, confirming the molecular structure and stereochemistry.

  • NMR Characterization: ^1H and ^13C NMR spectroscopy are routinely used to confirm the presence of hydroxymethyl groups and the integrity of the fluorophenyl moiety. Detailed NMR assignments support the successful synthesis of target compounds.

  • Reaction Yields and Purity: Typical yields for each step range from 60% to 85%, with purification achieved by recrystallization or chromatography. The final compound is often obtained as a crystalline solid with high purity.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct nucleophilic substitution 4-Fluorophenyl ethanone halide + pyrrolidine DMF, 60–80 °C Straightforward, good yields Requires careful control to avoid over-alkylation
Mitsunobu hydroxymethylation Hydroxy-pyrrolidine + protected hydroxymethyl donor Mitsunobu reagents, mild temp Regioselective, mild conditions Multi-step, requires deprotection
Reduction of aldehyde intermediate 3-Formylpyrrolidine + NaBH4 Methanol, 0–25 °C High yield, clean reaction Requires prior aldehyde synthesis
Chiral separation Racemic mixture + chiral amine Solvent-based separation Enantiomerically pure product Additional purification step

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (anhydrous dichloromethane), and stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Optimization involves iterative adjustments to catalyst loading and reaction time, monitored by TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the fluorophenyl and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point consistency .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage requires inert conditions (argon atmosphere) at 2–8°C to prevent hydrolysis of the hydroxymethyl group. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets in proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electrostatic potential maps to prioritize substituent modifications. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with in vitro binding assays (SPR or ITC) .

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:

  • Use isogenic cell lines to minimize genetic variability.
  • Include positive/negative controls (e.g., known inhibitors).
  • Validate solubility via dynamic light scattering (DLS) to exclude aggregation artifacts.
  • Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What role does the stereochemistry of the pyrrolidine ring play in bioactivity and solubility?

  • Methodological Answer : The hydroxymethyl group’s stereochemistry (3R vs. 3S) impacts hydrogen bonding and logP. Enantioselective synthesis (chiral catalysts like Jacobsen’s Co-salen) followed by chiral HPLC separation enables comparative studies. Solubility is quantified via shake-flask method (PBS:octanol partition). Bioactivity differences are tested in parallel using enantiopure samples in dose-response assays (IC₅₀ comparisons) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

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